Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium
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Overview
Description
Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium is a complex organic compound that belongs to the class of bicyclo[3.3.1]nonane derivatives. This compound is characterized by its unique bicyclic structure, which includes two phenyl groups and a phosphonium group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[3.3.1]nonane core: This step involves the cyclization of suitable precursors to form the bicyclic structure.
Introduction of phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Incorporation of the phosphonium group: The phosphonium group is introduced via a nucleophilic substitution reaction, often using a phosphine reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The phenyl groups and the phosphonium group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, including enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The phosphonium group plays a crucial role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A versatile hydroborating reagent used in organic synthesis.
Phosphinic acid derivatives: Compounds with similar phosphonium groups and reactivity.
Uniqueness
Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium is unique due to its combination of a bicyclic structure with phenyl and phosphonium groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
62716-53-4 |
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Molecular Formula |
C21H22O3P+ |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
hydroxy-(9-hydroxy-2,4-diphenyl-9-bicyclo[3.3.1]non-2-enyl)-oxophosphanium |
InChI |
InChI=1S/C21H21O3P/c22-21(25(23)24)19-12-7-13-20(21)18(16-10-5-2-6-11-16)14-17(19)15-8-3-1-4-9-15/h1-6,8-11,14,17,19-20,22H,7,12-13H2/p+1 |
InChI Key |
OCUBMULFTITYCX-UHFFFAOYSA-O |
Canonical SMILES |
C1CC2C(C=C(C(C1)C2(O)[P+](=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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